REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:17]=[CH:16][C:15]([C:18]([F:21])([F:20])[F:19])=[CH:14][C:3]=1[O:4][C:5]1[CH:6]=[C:7]([CH:11]=[CH:12][CH:13]=1)[C:8]([OH:10])=[O:9].S(=O)(=O)(O)O.[N+:27]([O-])([O-:29])=[O:28].[K+]>ClCCCl>[Cl:1][C:2]1[CH:17]=[CH:16][C:15]([C:18]([F:20])([F:19])[F:21])=[CH:14][C:3]=1[O:4][C:5]1[CH:13]=[CH:12][C:11]([N+:27]([O-:29])=[O:28])=[C:7]([CH:6]=1)[C:8]([OH:10])=[O:9] |f:2.3|
|
Name
|
( b )
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
ClC1=C(OC=2C=C(C(=O)O)C=CC2)C=C(C=C1)C(F)(F)F
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
|
S(O)(O)(=O)=O
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
ClCCCl
|
Name
|
Potassium nitrate
|
Quantity
|
1.2 g
|
Type
|
reactant
|
Smiles
|
[N+](=O)([O-])[O-].[K+]
|
Type
|
CUSTOM
|
Details
|
with stirring over a period of 30 minutes
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
kept at 0°
|
Type
|
CUSTOM
|
Details
|
at 0°
|
Type
|
STIRRING
|
Details
|
The mixture was stirred for a further hour at 0°
|
Type
|
WAIT
|
Details
|
for 3 hours at room temperature
|
Duration
|
3 h
|
Type
|
ADDITION
|
Details
|
The mixture was then poured on to ice
|
Type
|
EXTRACTION
|
Details
|
extracted with ethyl acetate
|
Type
|
WASH
|
Details
|
The extract was washed with water
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
CUSTOM
|
Details
|
evaporated
|
Type
|
CUSTOM
|
Details
|
to give a dark gum
|
Type
|
EXTRACTION
|
Details
|
This was extracted several times with boiling cyclohexane
|
Type
|
CUSTOM
|
Details
|
The residue crystallised
|
Type
|
TEMPERATURE
|
Details
|
on cooling
|
Reaction Time |
30 min |
Name
|
|
Type
|
|
Smiles
|
ClC1=C(OC=2C=CC(=C(C(=O)O)C2)[N+](=O)[O-])C=C(C=C1)C(F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |